4-Ethyl-3,5-heptanedione dioxime
Description
4-Ethyl-3,5-heptanedione dioxime is a dioxime derivative characterized by a seven-carbon backbone (heptanedione) with an ethyl substituent at position 4 and dioxime (-NOH) functional groups at positions 3 and 3. Dioximes are widely utilized in coordination chemistry as ligands for metal ions due to their chelating properties. The ethyl group may influence solubility and steric effects, distinguishing it from other dioximes .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(4-ethyl-5-hydroxyiminoheptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H18N2O2/c1-4-7(8(5-2)10-12)9(6-3)11-13/h7,12-13H,4-6H2,1-3H3 |
InChI Key |
PDXXYPZTPKWGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=NO)CC)C(=NO)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Ethyl-3,5-heptanedione dioxime typically involves the reaction of 4-ethyl-3,5-heptanedione with hydroxylamine . The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the oxime groups. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Ethyl-3,5-heptanedione dioxime undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-3,5-heptanedione dioxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3,5-heptanedione dioxime involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal ions to form stable chelates .
Comparison with Similar Compounds
Table 1: Key Properties of 4-Ethyl-3,5-heptanedione dioxime and Analogous Dioximes
Functional Group and Reactivity
- This compound: The linear aliphatic chain and ethyl group may enhance solubility in non-polar solvents compared to aromatic dioximes. Its flexibility could enable diverse coordination geometries with transition metals.
- α-Benzil dioxime : The aromatic benzoyl groups increase steric bulk and π-conjugation, improving stability in polar solvents and selectivity for specific metals (e.g., nickel detection) .
- Cyclic structures often exhibit higher thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
